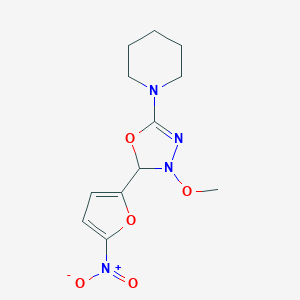
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine, also known as NFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NFO is a piperidine derivative that has a nitrofuryl group attached to an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is not fully understood. However, it has been proposed that 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine may act as a redox sensor, reacting with ROS to form a fluorescent product. This reaction is thought to occur through the reduction of the nitro group in the nitrofuryl moiety by ROS.
Biochemical and physiological effects:
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of biochemical and physiological effects. One of the most significant effects of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its ability to selectively detect ROS in cells. In addition, 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have antioxidant properties and to protect cells from oxidative stress. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has also been found to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments is its ability to selectively detect ROS in cells. This property makes 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine a valuable tool for studying the role of ROS in various biological processes. Another advantage of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting.
However, there are also limitations to using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments. One limitation is its potential toxicity to cells. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments. Another limitation is the potential for interference from other fluorescent molecules in cells, which could affect the accuracy of ROS detection using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine.
Zukünftige Richtungen
There are several future directions for research on 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine. One area of research could focus on the development of new derivatives of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine with improved properties, such as reduced toxicity or increased selectivity for ROS. Another area of research could focus on the use of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in vivo, to study the role of ROS in various disease states. Finally, research could focus on the development of new techniques for using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine to detect ROS in cells, such as the use of advanced microscopy techniques.
Synthesemethoden
The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine involves the reaction of 5-nitro-2-furyl hydrazine with 4-methoxy-1,3,4-oxadiazol-2-yl chloride in the presence of piperidine. This reaction results in the formation of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine as a yellow crystalline solid. The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of potential applications in scientific research. One of the most promising applications of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a critical role in various biological processes, including aging, inflammation, and cancer. The ability to detect ROS in cells using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine could provide valuable insights into these processes.
Eigenschaften
Produktname |
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine |
|---|---|
Molekularformel |
C12H16N4O5 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
3-methoxy-2-(5-nitrofuran-2-yl)-5-piperidin-1-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O5/c1-19-15-11(9-5-6-10(20-9)16(17)18)21-12(13-15)14-7-3-2-4-8-14/h5-6,11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
UKEGNJZDMKHNLQ-UHFFFAOYSA-N |
SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)